![molecular formula C10H9BrN4 B6322031 2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile CAS No. 842143-97-9](/img/structure/B6322031.png)

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

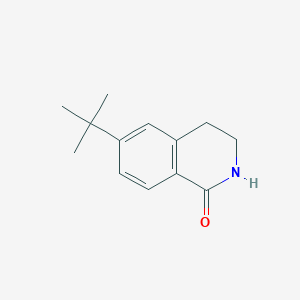

The compound “7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

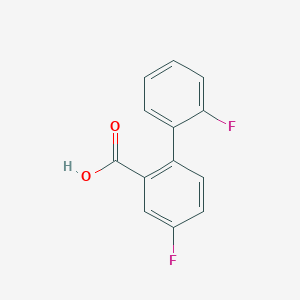

The molecular structure of “7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine” is represented by the InChI code: 1S/C8H8BrN3/c1-2-12-5-11-7-4-10-3-6 (9)8 (7)12/h3-5H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile” are not available, imidazole derivatives have been synthesized using various methods .Physical And Chemical Properties Analysis

The molecular weight of “7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine” is 226.08 .Aplicaciones Científicas De Investigación

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile has been used in a variety of scientific research applications. It has been used as a probe to study the structure and dynamics of proteins, as well as to investigate the effects of protein-ligand interactions on cellular processes. It has also been used to study the binding of small molecules to specific sites in proteins, and to investigate the effects of small molecule binding on protein structure and function. Additionally, this compound has been used to study the effects of small molecule ligands on the activity of enzymes and other biological systems.

Mecanismo De Acción

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile binds to proteins through a variety of mechanisms. It binds to amino acid side chains, such as lysine or arginine, through hydrogen bonding or electrostatic interactions. It can also bind to the active sites of proteins, such as the active sites of enzymes, through covalent interactions. Additionally, it can bind to the hydrophobic regions of proteins through hydrophobic interactions.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and kinases, which are involved in a variety of cellular processes. Additionally, it has been shown to modulate the activity of ion channels, which are involved in the regulation of cell membrane potentials. Finally, it has been shown to have an effect on the expression of certain genes, which can affect the production of proteins involved in various cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile is a useful compound for laboratory experiments due to its ability to bind to proteins and modulate their activity. It is relatively easy to synthesize and can be used in a wide range of applications. However, it is important to note that the binding of this compound to proteins can be affected by a variety of factors, such as pH, temperature, and the presence of other molecules. Additionally, this compound can be toxic at high concentrations and can interfere with other biochemical processes.

Direcciones Futuras

There are a variety of potential future directions for research involving 2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile. For example, further research is needed to better understand the mechanism of action of this compound and to identify additional potential applications. Additionally, research is needed to identify new compounds that are structurally similar to this compound and that may have similar or improved properties. Finally, research is needed to better understand the effects of this compound on the expression of genes and the production of proteins.

Métodos De Síntesis

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile can be synthesized from a variety of starting materials, including 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-amine and acetonitrile. The reaction involves the condensation of the two components, followed by the addition of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature, and the product is then isolated by filtration.

Propiedades

IUPAC Name |

2-(7-bromo-1-ethylimidazo[4,5-c]pyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4/c1-2-15-9(3-4-12)14-8-6-13-5-7(11)10(8)15/h5-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHHQMKFGJJRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=CN=CC(=C21)Br)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733101 |

Source

|

| Record name | (7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842143-97-9 |

Source

|

| Record name | (7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)

![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)